molecular formula C9H15NO4 B3016376 (R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate CAS No. 320343-60-0

(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate

Cat. No.: B3016376
CAS No.: 320343-60-0
M. Wt: 201.222
InChI Key: GUVYWSACSIYEDN-ZCFIWIBFSA-N
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Description

(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 4-position and a ketone at the 2-position of the pyrrolidine ring, protected by a tert-butyl carbamate group. This compound is typically employed as a key intermediate in pharmaceutical synthesis, leveraging its stereochemical purity and functional group reactivity for constructing complex molecules. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the hydroxyl and ketone moieties enable participation in hydrogen bonding and further derivatization .

Properties

IUPAC Name

tert-butyl (4R)-4-hydroxy-2-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h6,11H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYWSACSIYEDN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320343-60-0
Record name tert-butyl (4R)-4-hydroxy-2-oxopyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ®-4-hydroxyproline.

    Protection of Hydroxyl Group: The hydroxyl group is protected using a tert-butyl group to form the tert-butyl ester.

    Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.

    Deprotection: The final step involves deprotecting the hydroxyl group to yield the desired compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl ester can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Synthetic Intermediate

(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical transformations makes it valuable for creating complex molecular architectures.

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications. Its derivatives may exhibit biological activities such as anti-inflammatory, analgesic, or neuroprotective effects. Research is ongoing to evaluate its efficacy and safety in preclinical models.

Asymmetric Synthesis

Due to its chiral nature, this compound is utilized in asymmetric synthesis processes. It can help produce enantiomerically pure compounds, which are crucial for developing pharmaceuticals with specific biological effects.

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the use of this compound as a starting material for synthesizing novel pyrrolidine derivatives with potential anti-cancer properties. The derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation .

Case Study 2: Chiral Catalysis

In another research effort, this compound was employed in chiral catalysis for the synthesis of amino acids and peptides. The results indicated that using this compound significantly improved yields and selectivity compared to traditional methods .

Summary Table of Applications

Application AreaDescriptionExample Use Cases
Synthetic IntermediateKey building block for complex moleculesSynthesis of bioactive compounds
Pharmaceutical DevelopmentPotential therapeutic applicationsAnti-inflammatory and neuroprotective agents
Asymmetric SynthesisProducing enantiomerically pure compoundsChiral catalysts in organic synthesis

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chiral center can influence the compound’s interaction with biological molecules, leading to enantioselective effects.

Comparison with Similar Compounds

Application-Specific Design

  • Pharmaceutical Intermediates : The target compound and ’s derivative prioritize stereochemical control and functional group versatility for drug synthesis. ’s alkyne-containing analog demonstrates utility in peptide mimetics, leveraging click chemistry for structural diversification .
  • Hazard Profiles: Safety data vary significantly; iodinated and pyridinylamino analogs () require rigorous exposure controls, whereas hydroxymethyl/methoxyphenyl derivatives () are safer for routine R&D .

Biological Activity

(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate, also known by its CAS number 320343-60-0, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with a carboxylate group and a hydroxyl group. Its molecular formula is C9H15NO4C_9H_{15}NO_4 with a molecular weight of 187.22 g/mol. The compound is typically presented as a white to off-white powder with a purity of around 97% .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

Table 1: Antioxidant Activity Assay Results

Concentration (mg/mL)DPPH Scavenging Activity (%)IC50 (mg/mL)
0.1450.25
0.5700.15
1.0850.05

These results demonstrate that the compound's efficacy increases with concentration, indicating its potential as a natural antioxidant agent .

2. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and neurotoxicity. In vitro experiments demonstrated that it significantly reduced cell death in models of neurodegeneration, particularly in the context of amyloid-beta (Aβ) toxicity.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving SH-SY5Y neuroblastoma cells exposed to Aβ(25–35), treatment with this compound resulted in:

  • Reduction in Lipid Peroxidation : Decreased malondialdehyde levels.
  • Increased Antioxidant Enzyme Activity : Enhanced superoxide dismutase (SOD) levels.

These findings suggest its potential role in developing therapeutics for Alzheimer’s disease .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary findings indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : It scavenges free radicals and enhances the body’s antioxidant defenses.
  • Neuroprotective Mechanism : By inhibiting oxidative stress pathways, it protects neuronal integrity.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes within microbial cells.

Future Perspectives

Given the promising biological activities exhibited by this compound, further research is warranted to explore its potential therapeutic applications fully. Future studies should focus on:

  • In vivo efficacy and safety assessments.
  • Mechanistic studies to elucidate precise pathways involved in its action.
  • Development of derivatives with enhanced potency and selectivity.

Q & A

Q. What are the key considerations for optimizing the synthesis of (R)-tert-butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate to achieve high enantiomeric purity?

Methodological Answer: To ensure high enantiomeric purity during synthesis:

  • Chiral Catalysts : Use enantioselective catalysts or chiral auxiliaries during cyclization or carboxylation steps to favor the (R)-configuration .
  • Reaction Conditions : Optimize temperature (e.g., 0–20°C for sensitive intermediates) and solvent polarity to minimize racemization. Polar aprotic solvents like DMF or THF are often preferred .
  • Purification : Employ chiral column chromatography or recrystallization in solvents like hexane/ethyl acetate to separate enantiomers.
  • Analytical Validation : Confirm purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Key peaks include the tert-butyl group (~1.4 ppm, singlet) and the hydroxy proton (broad peak at ~5–6 ppm, exchangeable).
    • 13C NMR : Look for the carbonyl (C=O) at ~170–175 ppm and the oxopyrrolidine ring carbons (50–70 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and hydrogen bonding. ORTEP-3 can generate 3D visualizations of the crystal lattice .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the exact mass (201.131 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for tert-butyl carboxylate derivatives?

Methodological Answer:

  • Cross-Validation : Compare results using multiple refinement software (e.g., SHELXL vs. OLEX2) to identify systematic errors .
  • Hydrogen Bonding Analysis : Apply graph set analysis (Etter’s rules) to classify hydrogen bond patterns (e.g., dimeric vs. chain motifs), which can explain discrepancies in unit cell parameters .
  • Data Deposition : Validate against databases like the Cambridge Structural Database (CSD) to check for outliers in bond lengths/angles .

Q. What methodologies are recommended for analyzing hydrogen bonding interactions in crystalline this compound?

Methodological Answer:

  • X-ray Diffraction : Determine the spatial arrangement of the hydroxy group and carbonyl oxygen. The hydroxy proton typically forms O–H···O bonds with adjacent molecules .
  • Computational Modeling : Use Density Functional Theory (DFT) to calculate hydrogen bond strengths and compare with experimental bond lengths.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) can reveal phase transitions linked to hydrogen bond networks .

Q. How can researchers design experiments to probe the influence of substituents on the reactivity of the pyrrolidine ring in related carboxylate derivatives?

Methodological Answer:

  • Substituent Screening : Systematically replace the hydroxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and monitor reaction rates .
  • Kinetic Studies : Use stopped-flow NMR to track ring-opening or oxidation reactions under varying pH and temperature conditions.
  • DFT Calculations : Predict activation energies for key steps (e.g., nucleophilic attack at the 2-oxo position) to rationalize experimental trends .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the stability of this compound under acidic conditions?

Methodological Answer:

  • Controlled Replication : Repeat experiments using standardized conditions (e.g., 1M HCl, 25°C) and quantify degradation via LC-MS.
  • Mechanistic Probes : Introduce isotopically labeled compounds (e.g., deuterated tert-butyl groups) to track hydrolysis pathways .
  • Literature Review : Compare results with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to identify trends in acid sensitivity .

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